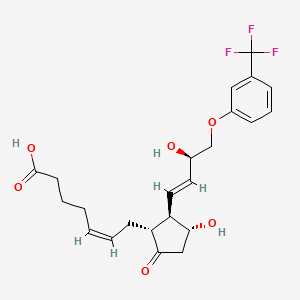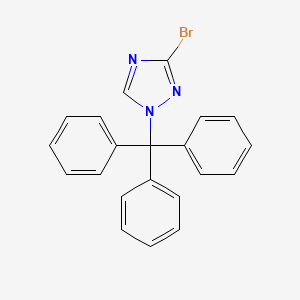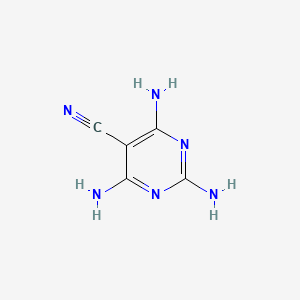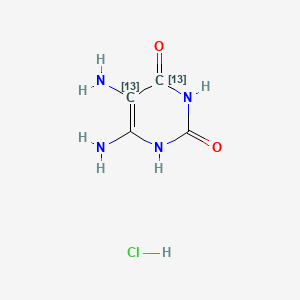
9-céto Fluprostenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Keto Fluprostenol is a potent analog of prostaglandin E2 (PGE2) with structural modifications aimed at enhancing its half-life and potency. It is derived from Fluprostenol, a well-researched analog of prostaglandin F2α (PGF2α), primarily interacting with the FP receptor. The oxidation at carbon 9 of Fluprostenol results in 9-Keto Fluprostenol, which exhibits a high affinity for EP receptors and potentially functions as a PGE2 agonist .
Applications De Recherche Scientifique
9-Keto Fluprostenol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: Investigated for its interactions with EP receptors and its role as a PGE2 agonist.
Medicine: Potential therapeutic applications in the treatment of conditions related to prostaglandin pathways, such as glaucoma and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Mécanisme D'action
9-Keto Fluprostenol exerts its effects primarily through its high affinity for EP receptors, functioning as a PGE2 agonist. The molecular targets include various EP receptor subtypes, which are involved in numerous physiological processes such as inflammation, vasodilation, and smooth muscle contraction. The activation of these receptors leads to downstream signaling pathways that mediate the compound’s biological effects .
Similar Compounds:
Fluprostenol: The parent compound from which 9-Keto Fluprostenol is derived. It primarily interacts with FP receptors.
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities but a shorter half-life.
Travoprost: Another prostaglandin analog used in the treatment of glaucoma, which undergoes metabolism to form active metabolites .
Uniqueness: 9-Keto Fluprostenol is unique due to its structural modifications that enhance its half-life and potency compared to other prostaglandin analogs. Its high affinity for EP receptors and potential as a PGE2 agonist make it a valuable compound for research and therapeutic applications .
Safety and Hazards
Orientations Futures
The oxidized metabolite of travoprost, 15-keto fluprostenol, has been found to be effective in decreasing intraocular pressure and maintaining this reduction over 5 days of treatment . This suggests that 9-keto Fluprostenol could potentially be developed as a good candidate for once-a-day treatment for patients with normal tension glaucoma .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Keto Fluprostenol involves the oxidation of Fluprostenol at the carbon 9 position. This process can be achieved using various oxidizing agents under controlled conditions to ensure the selective formation of the keto group without affecting other functional groups in the molecule .
Industrial Production Methods: While specific industrial production methods for 9-Keto Fluprostenol are not extensively documented, the general approach would involve large-scale oxidation reactions using optimized conditions to maximize yield and purity. The process would likely include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .
Types of Reactions:
Oxidation: The primary reaction involved in the synthesis of 9-Keto Fluprostenol is the oxidation of Fluprostenol at the carbon 9 position.
Reduction: Potential reduction reactions could convert the keto group back to a hydroxyl group, although this is less commonly pursued.
Substitution: Substitution reactions could involve the replacement of functional groups on the aromatic ring or other parts of the molecule
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include chromium trioxide, potassium permanganate, and other selective oxidants.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield
Major Products:
- The major product of the oxidation reaction is 9-Keto Fluprostenol itself.
- Other potential products could include various derivatives formed through further functionalization of the molecule .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXHYUXIKWXSR-AAHOZRAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







